5-Phenyl-1,2,4-oxadiazole
Overview
Description
5-Phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring consisting of one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole thioethers, a related class of compounds, have shown significant antibacterial activities . They have been found to interact with proteins such as the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins could potentially be the targets of 5-Phenyl-1,2,4-oxadiazole as well.
Mode of Action
It’s known that related 1,3,4-oxadiazole thioethers disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence . This suggests that this compound might interact with its targets in a similar manner, leading to changes in their function and ultimately affecting the growth and virulence of bacteria.
Biochemical Pathways
This compound is likely to affect several biochemical pathways. For instance, related 1,3,4-oxadiazole thioethers have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These pathways are crucial for bacterial growth, survival, and pathogenicity, and their disruption can lead to a reduction in bacterial virulence.
Pharmacokinetics
It’s known that oxadiazole derivatives generally possess good bioavailability
Result of Action
It’s known that related 1,3,4-oxadiazole thioethers disrupt the growth and pathogenicity of bacteria . This suggests that this compound might have similar effects, leading to a reduction in bacterial growth and virulence.
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,2,4-oxadiazole has been found to interact with a variety of enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . For instance, it has been reported to exhibit antibacterial effects against certain strains of bacteria, suggesting potential interactions with bacterial proteins or enzymes
Cellular Effects
In cellular systems, this compound has been shown to exert various effects. For example, some derivatives of 1,2,4-oxadiazole have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . These effects suggest that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although the specific mechanisms remain to be fully elucidated .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and likely involves multiple pathways. It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related 1,2,4-oxadiazole derivatives have shown promising results in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of benzonitrile oxide with phenyl isocyanate, which proceeds through a cycloaddition reaction to form the oxadiazole ring . Another method involves the use of uronium activation, where carboxylic acids and amidoximes are reacted under mild conditions to yield the desired oxadiazole .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields . This method involves the cyclodehydration of diacylhydrazines using reagents such as sulfuric acid, thionyl chloride, or polyphosphoric acid .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Hydrazine, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
5-Phenyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of anti-infective agents, anti-cancer drugs, and anti-inflammatory compounds
Material Science: The compound is utilized in the synthesis of high-energy materials and as a building block for advanced polymers.
Agriculture: It serves as a precursor for the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
5-Phenyl-1,2,4-oxadiazole can be compared with other similar compounds in the oxadiazole family:
1,2,3-Oxadiazole: This isomer has different nitrogen atom positions, leading to distinct chemical properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is widely studied for its pharmaceutical applications and is known for its stability and bioactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFAEUZNFIYGNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is a key intermediate in the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid from 3-amino-4-benzoylfurazan?
A1: this compound-3-carboxamide is a crucial intermediate in this transformation. Its structure was confirmed through X-ray crystallography. []
Q2: How can this compound-3-carboxamide be synthesized?
A2: This compound can be synthesized by reacting 3-amino-4-benzoylfurazan with potassium ethoxide. []
Q3: Can dialkyl benzoyliminothiocarbonates be used to synthesize substituted 1,2,4-oxadiazoles?
A3: Yes, reacting these compounds with hydroxylamine yields 3-phenyl-5-alkoxy-1,2,4-oxadiazoles. []
Q4: How does the reaction of benzoyldicyandiamide with hydroxylamine hydrochloride lead to different oxadiazole isomers?
A4: This reaction yields a mixture of 3-phenyl-5-ureido-1,2,4-oxadiazole (major product) and 5-phenyl-3-ureido-1,2,4-oxadiazole. []
Q5: How does the structure of the side chain influence the reactivity of 1,2,4-oxadiazole derivatives?
A6: Studies comparing the reactivity of arylhydrazones, arylureines, and formamidines of this compound demonstrate that side chain structure significantly impacts the reaction mechanism and rate. [, , ]
Q6: What is the impact of substituents on the rearrangement of arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?
A7: Research indicates that both electron-donating and electron-withdrawing substituents can influence the rearrangement rate, depending on the reaction conditions and the specific substituents involved. [, ]
Q7: How does the solvent affect the rearrangement of (Z)-arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?
A8: Studies across various solvents (benzene, dioxane, ethyl acetate, acetonitrile, methanol) show a changeover in mechanism with varying substituents. Non-linear Hammett plots in some solvents suggest a complex interplay of factors influencing the reaction pathway. []
Q8: Does the presence of amines influence the rearrangement of (Z)-phenylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?
A9: Yes, studies reveal a distinct dependence on the type of amine used (primary, secondary, tertiary). The observed kinetic laws point towards a "catalysis of catalysis" phenomenon. []
Q9: Can copper salts catalyze the isomerization and rearrangement of (E)- and (Z)-phenylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?
A10: Yes, kinetic investigations in methanol demonstrate that copper salts can act as Lewis acids, catalyzing both the E-Z isomerization and the rearrangement of the Z-isomer into the triazole product. This highlights a novel mode of acid catalysis in mononuclear rearrangements of heterocycles. []
Q10: How does UV irradiation affect 3-acylamino-1,2,4-oxadiazoles?
A11: The photochemical behavior depends on the substitution pattern. 3-Benzoylamino-5-methyl-1,2,4-oxadiazole undergoes a 6π electrocyclic closure, while 3-acetylamino-5-phenyl-1,2,4-oxadiazole experiences O-N bond photolysis. []
Q11: Can photoinduced rearrangements of 1,2,4-oxadiazoles be influenced by nitrogen nucleophiles?
A12: Yes, irradiation in the presence of amines or hydrazines can lead to the formation of 1,2,4-triazoles or related heterocycles. The presence of an o-aminophenyl group on the oxadiazole can also trigger intramolecular reactions, forming indazoles or benzimidazoles upon irradiation. []
Q12: How do computational studies contribute to understanding the rearrangement of Z-hydrazones of 3-acyl-1,2,4-oxadiazoles?
A13: DFT calculations, including solvent models, provide insights into the reaction mechanism and the influence of factors like nitrogen nucleophilicity and proton acidity on the activation barrier. []
Q13: How do ionic liquids impact the rate of the mononuclear rearrangement of heterocycles (MRH)?
A14: QM/MM simulations reveal that the rate acceleration in ionic liquids like [BMIM][BF4], compared to conventional solvents or [BMIM][PF6], stems from favorable π-π interactions between the cation, substrate, and the transition state. []
Q14: What insights do thermodynamic parameters offer regarding the mononuclear rearrangement of heterocycles in ionic liquids?
A15: Kinetic studies conducted in different room-temperature ionic liquids (RTILs) show that both the cation and anion impact reaction rates. Analysis of activation parameters provides clues about the weak interactions at play in these unique solvent environments. []
Q15: What is the molecular formula of this compound-3-carboxamide?
A16: The molecular formula is C9H7N3O2. []
Q16: Can you describe the crystal structure of this compound-3-carboxamide?
A17: It crystallizes in the triclinic system, space group P, with unit cell parameters: a = 10.290 Å, b = 8.170 Å, c = 5.423 Å, α = 98.51°, β = 99.63°, γ = 95.87°. []
Q17: What spectroscopic techniques have been used to characterize this compound derivatives?
A18: Researchers have employed various techniques, including IR spectroscopy, NMR (1D and 2D), mass spectrometry, UV-Vis spectroscopy, and X-ray crystallography to elucidate the structures and properties of these compounds. [, , , , , , ]
Q18: Has the toxicity of chlorinated 3,5-diphenyl-1,2,4-oxadiazoles been investigated?
A19: Yes, these compounds were evaluated for their toxicity towards brine shrimp (Artemia salina Leach) as part of a broader study on their synthesis and biological activity. []
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